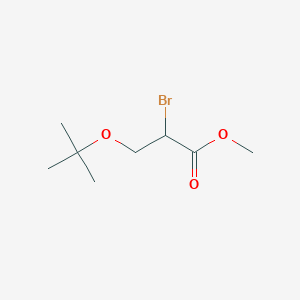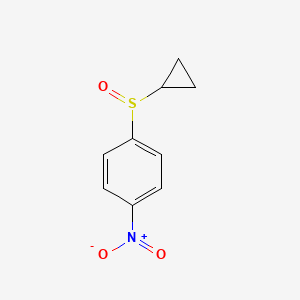
1-(Cyclopropanesulfinyl)-4-nitrobenzene
概述
描述
1-(Cyclopropanesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a sulfoxide functional group, with a 4-nitrophenyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfinyl)-4-nitrobenzene typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in the presence of a suitable solvent such as acetonitrile at room temperature . This reaction yields 4-nitrophenyl cyclopropylcarbamate, which can be further oxidized to form the sulfoxide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(Cyclopropanesulfinyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the 4-aminophenyl derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
1-(Cyclopropanesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Cyclopropanesulfinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in oxidation-reduction reactions, while the nitrophenyl group can engage in aromatic interactions. These interactions can affect various biochemical pathways, depending on the specific application and target .
相似化合物的比较
Similar Compounds
- 4-Nitrophenyl cyclopropylcarbamate
- 4-Nitrophenyl sulfone
- Cyclopropyl sulfoxide derivatives
Uniqueness
1-(Cyclopropanesulfinyl)-4-nitrobenzene is unique due to the combination of its cyclopropyl and sulfoxide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific synthetic and research purposes .
属性
分子式 |
C9H9NO3S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
1-cyclopropylsulfinyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9H,5-6H2 |
InChI 键 |
GCXULSFFEYTDMA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1S(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(Oxiran-2-yl)methoxy]-1H-indol-6-yl}methanol](/img/structure/B8592580.png)
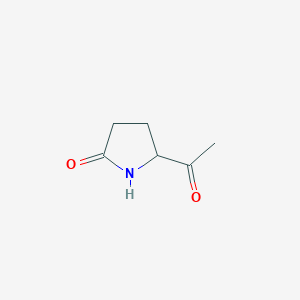
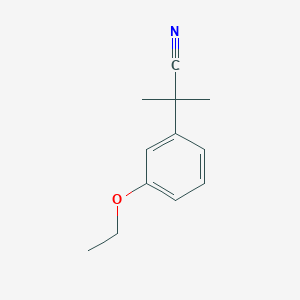
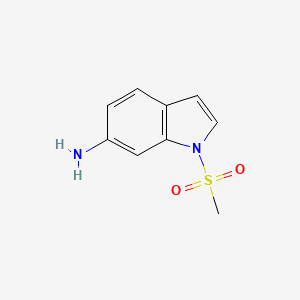
![3,4-dihydro-pyrimidino[1,2-a]benzimidazol-2(1H)-one](/img/structure/B8592604.png)


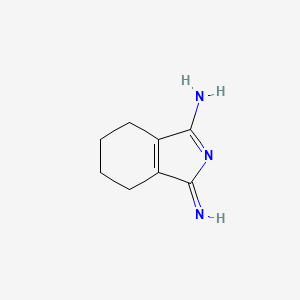
![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)


![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)

